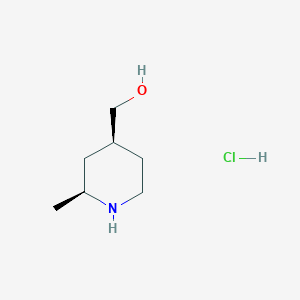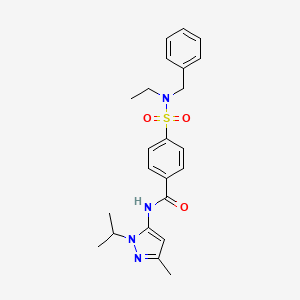![molecular formula C16H11Cl2N3O2S B2958076 5-chloro-N-[5-(2-chlorophenyl)-1,3,4-thiadiazol-2-yl]-2-methoxybenzamide CAS No. 391863-47-1](/img/structure/B2958076.png)
5-chloro-N-[5-(2-chlorophenyl)-1,3,4-thiadiazol-2-yl]-2-methoxybenzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-chloro-N-[5-(2-chlorophenyl)-1,3,4-thiadiazol-2-yl]-2-methoxybenzamide is a synthetic organic compound that belongs to the class of thiadiazole derivatives. These compounds are known for their diverse biological activities and potential applications in various fields such as medicinal chemistry, agriculture, and materials science. The presence of both chloro and methoxy groups in its structure suggests potential for significant biological activity and chemical reactivity.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-chloro-N-[5-(2-chlorophenyl)-1,3,4-thiadiazol-2-yl]-2-methoxybenzamide typically involves the following steps:
-
Formation of the Thiadiazole Ring: : The thiadiazole ring can be synthesized by reacting thiosemicarbazide with an appropriate carboxylic acid derivative, such as a chlorinated benzoic acid, under acidic or basic conditions. This reaction often requires a dehydrating agent like phosphorus oxychloride (POCl₃) to facilitate ring closure.
-
Substitution Reactions: : The introduction of the 2-chlorophenyl group can be achieved through nucleophilic substitution reactions. This involves reacting the thiadiazole intermediate with 2-chlorobenzoyl chloride in the presence of a base such as triethylamine.
-
Final Coupling: : The final step involves coupling the substituted thiadiazole with 5-chloro-2-methoxybenzoic acid or its derivatives. This can be done using coupling agents like N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This might involve continuous flow reactors for better control over reaction conditions and scalability.
化学反应分析
Types of Reactions
Oxidation: The methoxy group can undergo oxidation to form a hydroxyl group, potentially leading to the formation of a phenol derivative.
Reduction: The nitro group, if present in any intermediate, can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The chloro groups can participate in nucleophilic substitution reactions, where they can be replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C) or sodium borohydride (NaBH₄).
Substitution: Nucleophiles like sodium azide (NaN₃) or thiourea in polar solvents.
Major Products
Oxidation: Formation of phenol derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of azide or thiol derivatives.
科学研究应用
Chemistry
In chemistry, 5-chloro-N-[5-(2-chlorophenyl)-1,3,4-thiadiazol-2-yl]-2-methoxybenzamide is used as a building block for synthesizing more complex molecules. Its unique structure allows for various functionalizations, making it valuable in the development of new materials and catalysts.
Biology
Biologically, this compound has shown potential as an antimicrobial and antifungal agent. Its ability to inhibit the growth of certain bacteria and fungi makes it a candidate for developing new antibiotics and antifungal medications.
Medicine
In medicinal chemistry, derivatives of this compound are being explored for their potential as anti-inflammatory and anticancer agents. The presence of the thiadiazole ring is known to enhance the biological activity of many compounds, making it a promising scaffold for drug development.
Industry
Industrially, this compound can be used in the synthesis of agrochemicals and dyes. Its stability and reactivity make it suitable for various applications in the chemical industry.
作用机制
The mechanism of action of 5-chloro-N-[5-(2-chlorophenyl)-1,3,4-thiadiazol-2-yl]-2-methoxybenzamide involves its interaction with specific molecular targets. The thiadiazole ring can interact with enzymes and receptors, inhibiting their activity. This inhibition can lead to the disruption of essential biological pathways, resulting in antimicrobial or anticancer effects.
相似化合物的比较
Similar Compounds
5-chloro-2-methoxybenzoic acid: Shares the methoxy and chloro groups but lacks the thiadiazole ring.
2-chlorobenzoyl chloride: Contains the chlorophenyl group but lacks the thiadiazole and methoxy groups.
Thiosemicarbazide derivatives: Share the thiadiazole ring but differ in other substituents.
Uniqueness
The uniqueness of 5-chloro-N-[5-(2-chlorophenyl)-1,3,4-thiadiazol-2-yl]-2-methoxybenzamide lies in its combined structural features, which confer a distinct set of chemical and biological properties. The presence of both chloro and methoxy groups, along with the thiadiazole ring, provides a versatile platform for further functionalization and application in various fields.
This detailed overview highlights the significance of this compound in scientific research and industrial applications. Its unique structure and reactivity make it a valuable compound for ongoing and future studies.
属性
IUPAC Name |
5-chloro-N-[5-(2-chlorophenyl)-1,3,4-thiadiazol-2-yl]-2-methoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11Cl2N3O2S/c1-23-13-7-6-9(17)8-11(13)14(22)19-16-21-20-15(24-16)10-4-2-3-5-12(10)18/h2-8H,1H3,(H,19,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JUEHHBNYLSFJPM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)C(=O)NC2=NN=C(S2)C3=CC=CC=C3Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11Cl2N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![4-{4-[(2H-1,3-benzodioxol-5-yl)methyl]piperazine-1-carbonyl}-N-(4-ethylphenyl)-1H-1,2,3-triazol-5-amine](/img/structure/B2957994.png)
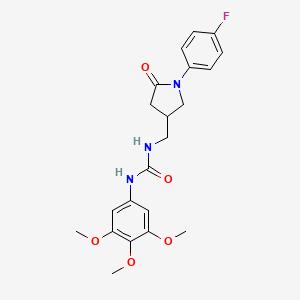
![6-(tert-butylsulfanyl)-2-[2-(6-methyl-3,4-dihydro-2H-1,4-benzoxazin-4-yl)-2-oxoethyl]-2H,3H-[1,2,4]triazolo[4,3-b]pyridazin-3-one](/img/structure/B2957998.png)
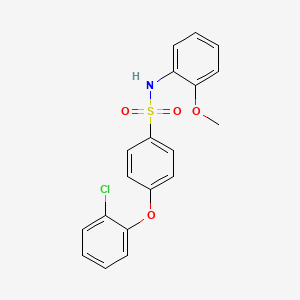
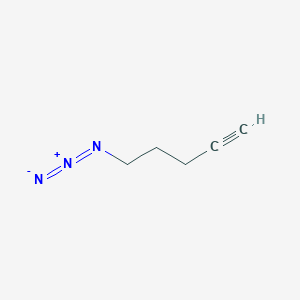
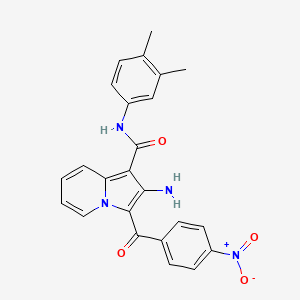
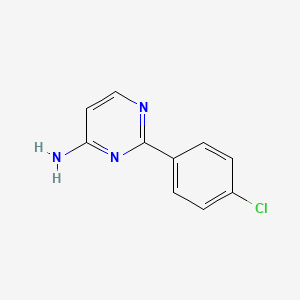
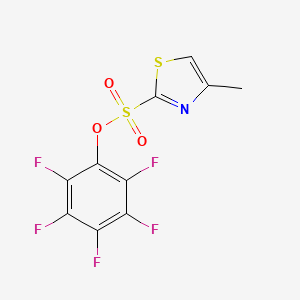
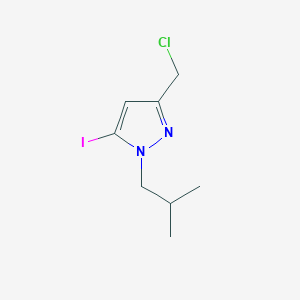
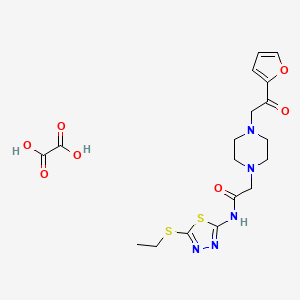
![5-[(3,4-dimethoxyphenyl)[4-(2-hydroxyethyl)piperazin-1-yl]methyl]-2-methyl-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-ol](/img/structure/B2958011.png)

